molecular formula C10H18O B12285865 Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- CAS No. 41370-29-0

Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)-

Cat. No.: B12285865
CAS No.: 41370-29-0
M. Wt: 154.25 g/mol
InChI Key: SHYLMMBHTKLAJS-WEVVVXLNSA-N
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Description

Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- is an organic compound with the molecular formula C10H18O. It is a derivative of ethanol where the ethyl group is substituted with a 3,3-dimethylcyclohexylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- typically involves the reaction of 3,3-dimethylcyclohexanone with ethyl magnesium bromide (Grignard reagent) followed by dehydration. The reaction conditions include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2Z)-: A stereoisomer with different spatial arrangement.

    cis-3,3-dimethyl-δ1-β-cyclohexanethanol: Another stereoisomer with different spatial arrangement.

    Grandlure II: A compound with similar structural features

Uniqueness

Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- is unique due to its specific stereochemistry and the presence of the 3,3-dimethylcyclohexylidene group, which imparts distinct chemical and physical properties compared to its isomers and related compounds .

Properties

CAS No.

41370-29-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(2E)-2-(3,3-dimethylcyclohexylidene)ethanol

InChI

InChI=1S/C10H18O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,11H,3-4,6-8H2,1-2H3/b9-5+

InChI Key

SHYLMMBHTKLAJS-WEVVVXLNSA-N

Isomeric SMILES

CC1(CCC/C(=C\CO)/C1)C

Canonical SMILES

CC1(CCCC(=CCO)C1)C

Origin of Product

United States

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